3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride

Medicinal chemistry ADME LogP

Medicinal chemists targeting CNS kinases often face supply inconsistency with custom-synthesized morpholine-oxadiazole intermediates. This 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride offers a validated, high-purity scaffold (logP 1.82, TPSA 60.18 Ų) for fragment-based lead optimization. - Combines a hinge-binding morpholine motif with a π-stacking 3-phenyl-1,2,4-oxadiazole core, enabling exploration of hydrophobic back-pocket interactions. - Supplied at 95% purity with LC-MS/NMR verification, ensuring batch-to-batch consistency for reliable SAR and dose-response studies. - Eliminates the procurement risk associated with unvalidated piperidine or methyl-substituted analogs.

Molecular Formula C12H14ClN3O2
Molecular Weight 267.71 g/mol
CAS No. 1803567-22-7
Cat. No. B1434154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride
CAS1803567-22-7
Molecular FormulaC12H14ClN3O2
Molecular Weight267.71 g/mol
Structural Identifiers
SMILESC1COCC(N1)C2=NC(=NO2)C3=CC=CC=C3.Cl
InChIInChI=1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)11-14-12(17-15-11)10-8-16-7-6-13-10;/h1-5,10,13H,6-8H2;1H
InChIKeyZUGXHPSDEVSCOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride: Structural & Identity Data


3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride is a heterocyclic compound consisting of a morpholine ring attached at the 5-position of a 1,2,4-oxadiazole ring bearing a 3-phenyl substituent . Its molecular formula is C12H14ClN3O2, molecular weight 267.71 g/mol, and it is typically supplied at 95% purity as a hydrochloride salt . The scaffold combines the electron‑withdrawing oxadiazole core with the hydrogen‑bonding capacity of morpholine, making it a useful intermediate for medicinal chemistry derivatization.

1
Defined 5-position morpholine regioisomer for medicinal chemistry derivatization
Avoids 2-/4-substituted isomer ambiguity
2
Balanced lipophilicity and hydrogen-bonding profile supporting fragment elaboration
Phenyl-oxadiazole-morpholine scaffold with 5 H-bond acceptors
3
Off-the-shelf 95% purity (LC-MS/NMR) for reproducible SAR campaigns
Batch-specific certificates minimize quality variability

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride: Regioisomeric Specificity vs Analogs


Even closely related 1,2,4‑oxadiazole‑morpholine compounds cannot be interchanged without experimental validation. Shifting the morpholine from the 5‑position (target) to the 2‑ or 4‑positions alters steric and electronic profiles. Replacing the 3‑phenyl group with a methyl group (e.g., 3‑(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)morpholine hydrochloride, CAS 1461708‑80‑4) reduces lipophilicity and π‑stacking capability . Swapping morpholine for piperidine (e.g., 3‑(3‑phenyl‑1,2,4‑oxadiazol‑5‑yl)piperidine, CAS 851882‑57‑0) eliminates a hydrogen‑bond acceptor, impacting solubility and target binding [1]. These differences directly affect ADME properties and synthetic utility, making generic substitution risky without head‑to‑head data.

Regioisomer shift
Moving morpholine to 2- or 4-position of oxadiazole alters steric and electronic profiles, potentially affecting reactivity and binding.
Phenyl → methyl replacement
Replacing 3-phenyl with methyl (e.g., CAS 1461708-80-4) reduces lipophilicity and π-stacking, which may shift ADME and target engagement.
Morpholine → piperidine swap
Using 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine eliminates a hydrogen-bond acceptor, potentially lowering solubility and altering target recognition.

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride: Comparative Evidence vs Analogs


Lipophilicity vs Methyl Analog

The target compound has a vendor‑calculated logP of 1.8193 . The methyl‑substituted analog 3‑(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)morpholine hydrochloride (CAS 1461708‑80‑4) does not report a computed logP, but the replacement of phenyl by methyl is expected to lower logP by approximately 0.8–1.2 log units based on class‑level π‑substituent constants . The higher logP of the phenyl derivative predicts improved membrane permeability at the expense of aqueous solubility.

Lipophilicity (logP)
Class-level inference
Target: logP 1.82 (vendor calc.) vs Methyl analog: est. 0.6–1.0; Δ ≈ +0.8 to +1.2
Higher logP supports membrane permeability screening
In silico only; experimental logP not available
Medicinal chemistry ADME LogP

TPSA & Rotatable Bonds vs Methyl Analog

The target compound exhibits a topological polar surface area (TPSA) of 60.18 Ų and 2 rotatable bonds . The methyl analog 3‑(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)morpholine hydrochloride has a near‑identical TPSA of 60.2 Ų but only 1 rotatable bond . The additional rotatable bond in the phenyl derivative arises from the phenyl‑morpholine linkage and may provide greater conformational adaptability during target binding.

TPSA & Rotatable Bonds
Supporting evidence
TPSA Δ ≈ 0 Ų; +1 rotatable bond
Similar passive permeability; extra bond may influence binding entropy
Vendor-calculated properties; experimental validation recommended
Drug-likeness TPSA Conformational flexibility

Purity & Commercial Availability vs Piperidine Analog

The target compound is commercially available off‑the‑shelf at 95% purity as determined by LC‑MS and NMR, with batch‑specific certificates . In contrast, the piperidine analog 3‑(3‑phenyl‑1,2,4‑oxadiazol‑5‑yl)piperidine (CAS 851882‑57‑0) is only offered via custom synthesis with no predefined purity specification [1]. The documented purity reduces quality‑control variability and supports reproducible SAR campaigns.

Purity & Availability
Supporting evidence
95% (LC-MS/NMR) off-the-shelf vs undefined purity for piperidine analog
Documented purity supports batch consistency and procurement planning
Comparator requires custom synthesis; purity not predefined
Quality control Purity Procurement readiness

Hydrogen Bond Acceptors vs Piperidine Analog

The morpholine ring contributes two hydrogen bond acceptors (ring oxygen and nitrogen), giving the target compound a total of 5 hydrogen bond acceptors . The piperidine analog 3‑(3‑phenyl‑1,2,4‑oxadiazol‑5‑yl)piperidine lacks the ring oxygen, resulting in only 4 acceptors [1]. The additional acceptor improves aqueous solubility and offers an extra interaction point for polar enzyme pockets.

H-Bond Acceptors
Class-level inference
Target: 5 acceptors vs Piperidine analog: 4 acceptors (Δ +1)
Additional acceptor may enhance solubility and polar contacts
Structural inference for piperidine analog; verify experimentally
Pharmacophore Hydrogen bond acceptor Solubility

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride: Key Applications


CNS Fragment Library Design

With a vendor‑calculated logP of 1.82 and a TPSA of 60.18 Ų, the compound falls within the physicochemical space suitable for blood–brain barrier penetration. Its phenyl‑oxadiazole‑morpholine architecture provides a balanced scaffold for fragment‑based CNS programs, offering superior lipophilicity relative to the methyl analog .

Kinase Inhibitor Scaffold Decoration

The morpholine ring is a known hinge‑binding motif, and the 3‑phenyl oxadiazole provides π‑stacking potential absent in the methyl analog. This combination allows exploration of hydrophobic back‑pocket interactions in kinase targets .

Reproducible SAR with Off-the-Shelf Intermediates

The compound’s commercial availability at 95% purity (LC‑MS/NMR verified) ensures batch‑to‑batch consistency for dose‑response and structure–activity relationship studies, avoiding the procurement uncertainties of custom‑synthesized piperidine analogs [1].

Application
Selection Property
Validation Focus
CNS fragment library design
Lipophilicity and TPSA within CNS-like range
Blood-brain barrier permeability prediction and fragment elaboration
Kinase inhibitor scaffold decoration
Morpholine hinge-binding motif and phenyl π-stacking potential
Hydrophobic back-pocket interaction exploration
Reproducible SAR campaigns
Batch-to-batch purity consistency (95% LC-MS/NMR)
Procurement reliability and quality-controlled structure-activity studies
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